molecular formula C17H24N2O2 B070701 Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 180465-84-3

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B070701
CAS No.: 180465-84-3
M. Wt: 288.4 g/mol
InChI Key: AENCMIPDBWGMRS-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique three-dimensional structure Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms

Mechanism of Action

Target of Action

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative . These compounds are known to interact with a wide range of receptors . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirocyclic oxindole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Some spirocyclic oxindole derivatives have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may also affect similar pathways.

Pharmacokinetics

The synthesis of this compound has been reported to be efficient and scalable , which could potentially facilitate its bioavailability.

Result of Action

Given the broad spectrum of biological properties associated with spirocyclic oxindole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of this compound has been reported to be environmentally benign , suggesting that it could be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable synthesis approach described above can be adapted for larger-scale production. The key steps involve standard organic synthesis techniques, which can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of indoline and piperidine rings, which confer distinct chemical and biological properties. Its three-dimensional structure enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCMIPDBWGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465910
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180465-84-3
Record name 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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